Pom-8PEG -

Pom-8PEG

Catalog Number: EVT-8330225
CAS Number:
Molecular Formula: C29H43N3O12
Molecular Weight: 625.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pom-8PEG is derived from the reaction of phosphoric acid with molybdenum oxide, leading to the formation of polyoxometalate clusters. These clusters are known for their ability to act as catalysts and have potential applications in drug delivery systems due to their biocompatibility. The classification of Pom-8PEG falls under inorganic chemistry, specifically within the realm of coordination compounds and metal oxides.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pom-8PEG typically involves a multi-step process:

  1. Preparation of Precursors: Phosphoric acid and molybdenum oxide are mixed in a controlled environment.
  2. Polymerization Reaction: The mixture undergoes polymerization under specific temperature and pressure conditions, often in an aqueous medium.
  3. Purification: The resultant product is purified using techniques such as recrystallization or chromatography to isolate Pom-8PEG from unreacted materials and by-products.
  4. Characterization: Various characterization techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy, are employed to confirm the structure and purity of the synthesized compound.

This method allows for precise control over the molecular weight and functional groups present in Pom-8PEG, which can be tailored for specific applications.

Molecular Structure Analysis

Structure and Data

Pom-8PEG features a complex molecular structure characterized by its polyhedral arrangement typical of polyoxometalates. The key features include:

  • Molecular Formula: C_xH_yO_zP_nMo_m (exact values depend on specific synthesis conditions).
  • Geometry: The structure typically exhibits a spherical or ellipsoidal shape due to the arrangement of metal oxides around a central phosphorus atom.
  • Bonding: Strong covalent bonds between molybdenum and oxygen atoms contribute to its stability.

The molecular weight and specific structural data can vary depending on the synthesis conditions but generally fall within established ranges for similar compounds.

Chemical Reactions Analysis

Reactions and Technical Details

Pom-8PEG participates in various chemical reactions, primarily as a catalyst or reactant in organic transformations. Key reactions include:

  1. Oxidation Reactions: Pom-8PEG can facilitate oxidation processes by acting as an electron acceptor.
  2. Acid-Base Reactions: Due to its acidic nature, it can participate in proton transfer reactions, influencing reaction pathways in organic synthesis.
  3. Coordination Chemistry: It can form complexes with various organic molecules, enhancing their reactivity or stability.

These reactions highlight the versatility of Pom-8PEG in synthetic chemistry and its potential use in catalysis.

Mechanism of Action

Process and Data

The mechanism of action for Pom-8PEG primarily involves its role as a catalyst in chemical reactions. It operates through several steps:

  1. Activation: The compound activates substrates by coordinating with them, lowering the activation energy required for reactions.
  2. Transition State Stabilization: By stabilizing transition states through various interactions (e.g., hydrogen bonding), Pom-8PEG facilitates faster reaction rates.
  3. Product Formation: The final products are released while regenerating the active form of Pom-8PEG for subsequent catalytic cycles.

Data supporting these mechanisms often involve kinetic studies that demonstrate increased reaction rates when Pom-8PEG is present compared to control experiments without it.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water due to its ionic nature; solubility can vary based on pH.
  • Melting Point: Specific melting points vary based on composition but are generally within a defined range for similar compounds.

Chemical Properties

Relevant data regarding these properties can be obtained through standard laboratory analyses, including thermal analysis and solubility tests.

Applications

Scientific Uses

Pom-8PEG has diverse applications across multiple scientific domains:

  1. Catalysis: Used as a catalyst in organic synthesis reactions due to its ability to facilitate oxidation and reduction processes.
  2. Drug Delivery Systems: Explored for use in targeted drug delivery owing to its biocompatibility and ability to form complexes with therapeutic agents.
  3. Nanotechnology: Employed in the development of nanocomposites for enhanced material properties.

Research continues to explore new applications, particularly in pharmaceuticals and advanced materials science, where its unique properties can be harnessed effectively.

Introduction to Pom-8PEG in Targeted Therapeutic Research

Historical Development of E3 Ligase Ligand-Linker Conjugates

The evolution of E3 ligase ligand-linker conjugates parallels key milestones in PROTAC technology:

  • Early Peptide-Based Systems (2001–2008): Initial PROTAC designs employed peptide ligands to recruit E3 ligases (e.g., SCFβ-TRCP or VHL), but suffered from poor cell permeability and metabolic instability. For example, the first PROTAC used a phosphopeptide to target methionine aminopeptidase-2 [2] [4].
  • Transition to Small Molecules (2008–2015): Breakthroughs included nutlin-based MDM2 ligands and immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These small molecules enabled cell-permeable PROTACs, such as ARV-110 (2019), the first orally bioavailable degrader [2] [4].
  • Linker Optimization Era (2015–present): Research highlighted the linker’s role in ternary complex formation. PEG-based spacers emerged as solutions to balance hydrophilicity, flexibility, and steric compatibility. Conjugates like Pom-8PEG evolved from shorter PEG variants (e.g., Pomalidomide-PEG4) to fine-tune degradation efficiency [3] [8].

Table 1: Evolution of Key E3 Ligase Ligand-Linker Conjugates

PeriodLigand ClassLinker TechnologyRepresentative ConjugateImpact
2001–2008Peptide ligandsNon-cleavable peptidesALAPYIP-VHL ligandProof-of-concept; limited cellular activity
2008–2015IMiDs (e.g., Thalidomide)Alkyl/ether chainsThalidomide-O-C4-NH2Improved permeability; first in vivo degraders
2015–presentCRBN/VHL ligandsPEG spacersPom-8PEGEnhanced solubility and ternary complex kinetics

E3 ligase diversity has expanded beyond CRBN and VHL to include MDM2, cIAP1, and DCAF16, though >80% of clinical PROTACs still use CRBN or VHL ligands [4] [6]. Conjugate design shifted toward modular kits (e.g., MedChemExpress’s E3 Ligase Ligand-Linker Conjugate Kit), enabling rapid PROTAC assembly by tethering POI ligands to premade conjugates [1] [8].

Role of Pom-8PEG in Advancing PROTAC Technology

Structural and Mechanistic Basis

Pom-8PEG integrates two functional domains:

  • CRBN-Binding Moiety: Pomalidomide’s glutarimide ring engages CRBN via hydrogen bonds (His380/Trp382) and van der Waals interactions (Phe404/Trp388), while its benzene ring allows solvent-exposed linker attachment without affinity loss [4] [6].
  • PEG8 Linker: The 8-unit PEG spacer provides optimal distance (∼35 Å) for POI-E3 ligase engagement. Its hydrophilicity counters pomalidomide’s logP (∼0.5), enhancing aqueous solubility critical for in vivo efficacy [3] [8].

Table 2: Comparison of Pomalidomide Linker Conjugates

ConjugateLinker LengthSolubility (H₂O)Key ApplicationsDC₅₀ Values
Pomalidomide-C3-NH2C3 alkyl<10 mg/mLBTK degraders10–100 nM
Pomalidomide-PEG44 units≥50 mg/mLFoxP3 PROTACs<50 nM
Pom-8PEG8 units≥100 mg/mLBone-regenerative PROTACs3–10 nM

Therapeutic Applications

  • Oncopathology: Pom-8PEG derivatives degrade transcription factors (e.g., IKZF1/3) and kinases in hematologic malignancies. In one study, a Pom-8PEG-JQ1 conjugate achieved DC₅₀ <1 nM against BRD4 in multiple myeloma [6].
  • Bone Regeneration: MDM2-targeting PROTACs incorporating Pom-8PEG (e.g., CL144) upregulated osteogenic markers (RUNX2, SP7) and induced biomineralization in ovariectomy models, synergizing with alendronate [7].
  • Immunotherapy: A FoxP3-targeting PROTAC using Pomalidomide-PEG4-conjugate (structurally analogous to Pom-8PEG) depleted regulatory T cells, enhancing antitumor immunity in renal carcinoma models [3].

Advantages Over Shorter Linkers

  • Enhanced Solubility: The PEG8 chain increases hydrodynamic radius, reducing aggregation and improving bioavailability [8].
  • Ternary Complex Stability: Molecular dynamics simulations show PEG8 optimizes POI-E3 interface occupancy, increasing ubiquitination efficiency [3] [6].
  • Versatility: Compatible with amine-reactive (NHS), carboxyl (COOH), or azide (N₃) coupling to POI ligands, facilitating diverse PROTAC architectures [1] [8].

Pom-8PEG exemplifies rational conjugate design, addressing historical limitations of PROTAC technology while enabling novel therapeutic paradigms beyond oncology, including regenerative medicine and virology [3] [7].

Properties

Product Name

Pom-8PEG

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione

Molecular Formula

C29H43N3O12

Molecular Weight

625.7 g/mol

InChI

InChI=1S/C29H43N3O12/c33-7-9-39-11-13-41-15-17-43-19-21-44-20-18-42-16-14-40-12-10-38-8-6-30-23-3-1-2-22-26(23)29(37)32(28(22)36)24-4-5-25(34)31-27(24)35/h1-3,24,30,33H,4-21H2,(H,31,34,35)

InChI Key

QJYUIYBXSCIRAP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.